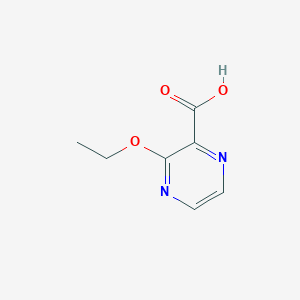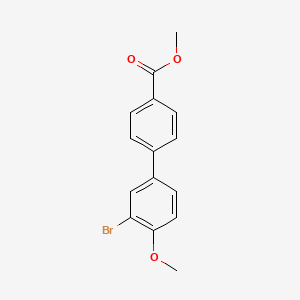
3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester
Descripción general
Descripción
“3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” is an intermediate in the synthesis of wholly aromatic polyesters . It is also known as Methyl 3’-Bromo-4’-methoxy- [1,1’-biphenyl]-4-carboxylate .
Synthesis Analysis
The synthesis of “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, could be used in the synthesis .Molecular Structure Analysis
The molecular formula of “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” is C9H9BrO3 .Chemical Reactions Analysis
The chemical reactions involving “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” could potentially involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
The average mass of “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” is 263.130 Da . The monoisotopic mass is 261.999329 Da .Aplicaciones Científicas De Investigación
Application 1: Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of the Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The study reports a new method for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Methods of Application : The method involves a radical approach to catalytic protodeboronation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Application 2: Suzuki–Miyaura Coupling
- Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Methods of Application : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results or Outcomes : The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Application 3: Preparation of Temesartan
- Summary of the Application : 4′-Methylbiphenyl-2-carboxylic acid methyl ester is used as an organic synthetic material in the preparation of temesartan .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of this compound as an intermediate in the synthesis of temesartan .
- Results or Outcomes : The outcome is the production of temesartan, an angiotensin II receptor blocker (ARB) used to treat hypertension .
Application 4: Photoproduct Analysis
- Summary of the Application : The 4′-methyl-biphenyl-4-carboxylic acid exhibits the characteristic absorption bands of COOH and CH groups. It is used in photoproduct analysis .
- Methods of Application : The methods involve the use of GC-MS, ETIR and GC-FTIR to confirm three successive oxidation states of methyl substituents such as alcohol, aldehyde and carboxylic acids .
- Results or Outcomes : The results include the confirmation of three successive oxidation states of methyl substituents .
Direcciones Futuras
The future directions for “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” could potentially involve further development of the protodeboronation process, which is currently not well developed . This could open up new possibilities for the synthesis of wholly aromatic polyesters and other complex organic compounds.
Propiedades
IUPAC Name |
methyl 4-(3-bromo-4-methoxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-8-7-12(9-13(14)16)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNMJBRHLHFQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



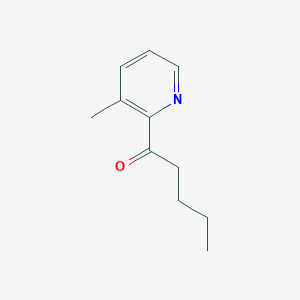
![[2-(Cyclohexyloxy)-4-methylphenyl]methanamine](/img/structure/B1428100.png)
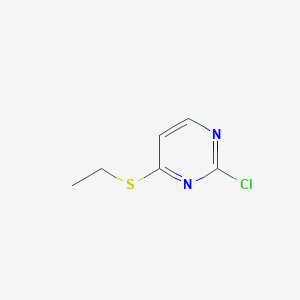
![4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1428106.png)
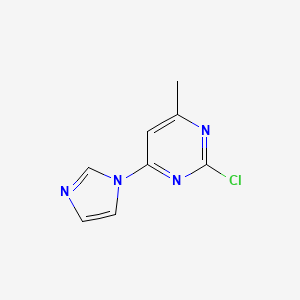
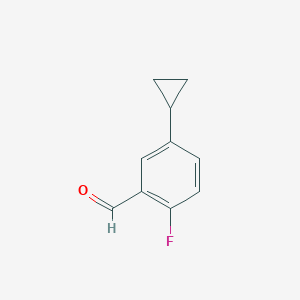
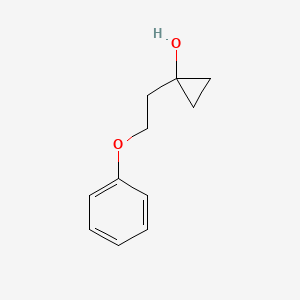
![5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B1428110.png)
![3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B1428111.png)
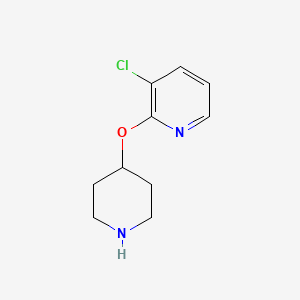
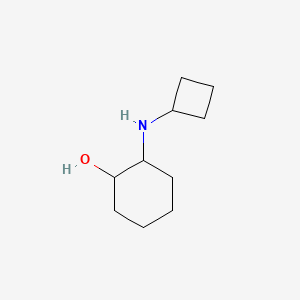
![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428116.png)

